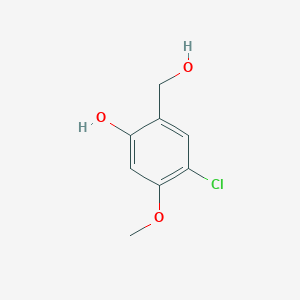
4-Chloro-2-(hydroxymethyl)-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(hydroxymethyl)-5-methoxyphenol is a phenolic compound characterized by the presence of a chlorine atom, a hydroxymethyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(hydroxymethyl)-5-methoxyphenol typically involves the chlorination of 2-(hydroxymethyl)-5-methoxyphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an aqueous or organic solvent medium.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(hydroxymethyl)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-Chloro-2-(carboxymethyl)-5-methoxyphenol.
Reduction: 2-(Hydroxymethyl)-5-methoxyphenol.
Substitution: 4-Methoxy-2-(hydroxymethyl)-5-methoxyphenol.
Scientific Research Applications
4-Chloro-2-(hydroxymethyl)-5-methoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(hydroxymethyl)-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also exert antimicrobial effects by disrupting the cell membrane integrity of microorganisms. Additionally, its anti-inflammatory and anticancer activities are thought to be mediated through the inhibition of key enzymes and signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylphenol
- 4-Chloro-2-nitrophenol
- 4-Chloro-2-(hydroxymethyl)phenol
Uniqueness
Compared to similar compounds, 4-Chloro-2-(hydroxymethyl)-5-methoxyphenol is unique due to the presence of both a hydroxymethyl and a methoxy group on the benzene ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H9ClO3 |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
4-chloro-2-(hydroxymethyl)-5-methoxyphenol |
InChI |
InChI=1S/C8H9ClO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3,10-11H,4H2,1H3 |
InChI Key |
MXURVMYZAOKBGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12852331.png)
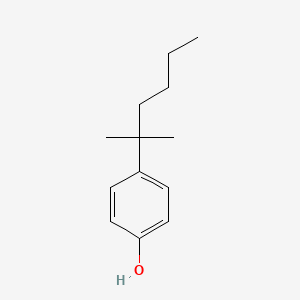
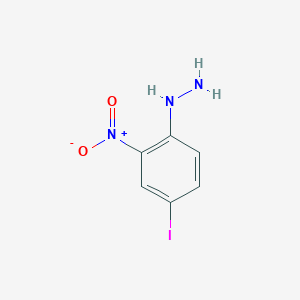

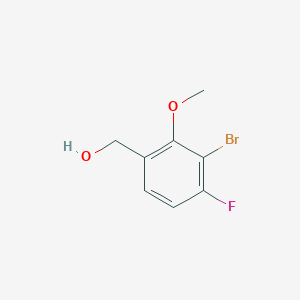

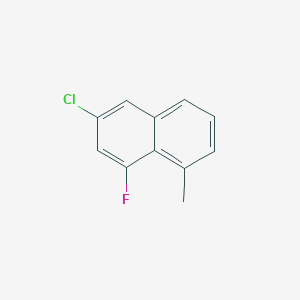
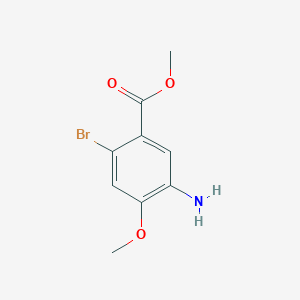
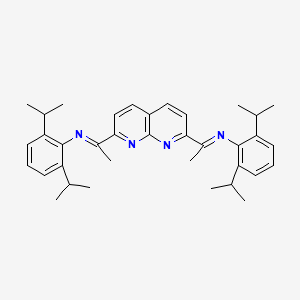
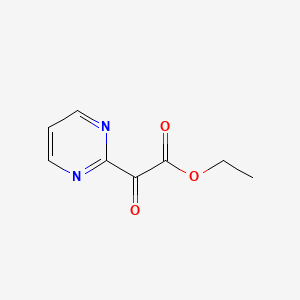
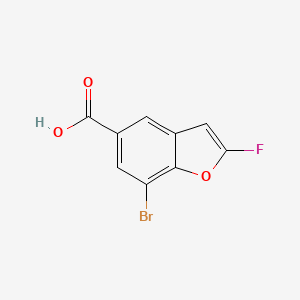
![1-[3,5-Di(trifluoromethyl)phenyl]biguanide](/img/structure/B12852394.png)
![Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta](/img/structure/B12852399.png)
![11-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-hexanoyl-N'-(2-methylsulfonothioyloxyethyl)-7-oxoundecanehydrazide](/img/structure/B12852407.png)
